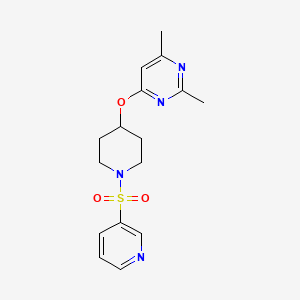

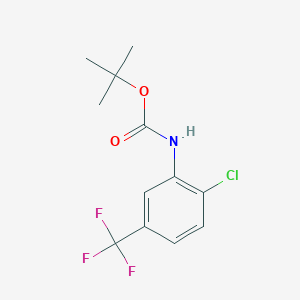

5-chloro-N-(4-(4-cyanophenyl)thiazol-2-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and IR . For example, the 1H NMR (DMSO-d6, 500 MHz) of a similar compound showed various peaks indicating the presence of different types of hydrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as 1H NMR, 13C NMR, and IR . For example, the 1H NMR (DMSO-d6, 500 MHz) of a similar compound showed various peaks indicating the presence of different types of hydrogen atoms .Aplicaciones Científicas De Investigación

Antitumor and Cytotoxic Activity

Thiazole derivatives have been synthesized and evaluated for their potential as antitumor and cytotoxic agents. Compounds with a thiazole core have demonstrated potent effects on various human tumor cell lines, including prostate cancer . The presence of the thiazole ring can contribute to the compound’s ability to interfere with cell proliferation and induce apoptosis in cancer cells.

Antimicrobial Activity

Thiazole compounds exhibit significant antimicrobial properties. They have been used in the development of drugs like sulfathiazole, which is an antimicrobial drug. The structural features of thiazoles, including the compound , allow them to act as inhibitors of bacterial DNA gyrase B, which is essential for bacterial DNA replication .

Antiviral Activity

The thiazole ring is present in several antiretroviral drugs, such as Ritonavir. These compounds can inhibit viral replication by targeting specific proteins involved in the viral life cycle. The cyanophenyl group attached to the thiazole ring in the compound may enhance its binding affinity to viral enzymes or receptors .

Anti-Inflammatory Activity

Thiazoles have been reported to possess anti-inflammatory activity. This is particularly important in the treatment of chronic inflammatory diseases. The compound’s ability to modulate inflammatory pathways can lead to the development of new anti-inflammatory medications with potentially fewer side effects .

Neuroprotective Activity

Thiazole derivatives are being explored for their neuroprotective effects. They may play a role in the synthesis of neurotransmitters or act as modulators of neuronal signaling pathways. This application is crucial for the treatment of neurodegenerative diseases and conditions associated with oxidative stress .

Antioxidant Activity

Some thiazole derivatives have shown potent antioxidant activity. Antioxidants are vital in protecting cells from oxidative damage caused by free radicals. The compound’s structure may enable it to scavenge free radicals, thereby preventing cellular damage and contributing to the management of oxidative stress-related disorders .

Mecanismo De Acción

Target of Action

The primary target of this compound is Factor Xa , a vitamin K-dependent glycoprotein . Factor Xa plays a crucial role in the blood coagulation cascade, where it converts prothrombin to thrombin in the presence of factor Va, calcium, and phospholipid .

Mode of Action

The compound acts as an inhibitor of Factor Xa . The X-ray crystal structure of the compound in complex with human Factor Xa has been studied . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

The inhibition of Factor Xa disrupts the blood coagulation cascade, preventing the conversion of prothrombin to thrombin. This results in a reduction in clot formation, which can be beneficial in the prophylaxis and treatment of thromboembolic disorders .

Result of Action

By inhibiting Factor Xa, the compound can prevent thrombus formation. This makes it a potential therapeutic agent for the prophylaxis and treatment of thromboembolic disorders, including myocardial infarction, angina pectoris, reocclusions and restenosis after angioplasty or aortic coronary artery bypass, stroke, transient ischemic attacks, peripheral arterial diseases, pulmonary embolism, and deep venous thrombosis .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the temperature can affect the reaction . .

Propiedades

IUPAC Name |

5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClN3OS2/c16-13-6-5-12(22-13)14(20)19-15-18-11(8-21-15)10-3-1-9(7-17)2-4-10/h1-6,8H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWSEONEISQFDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Bromophenyl)sulfonyl-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2959894.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2959898.png)

![3-[(3-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2959900.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-1-cyclopentyl-5-methylpyrazole-4-carboxamide](/img/structure/B2959902.png)

![(4R,5S)-4-(Aminomethyl)-5-[1-(4-fluorophenyl)pyrazol-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B2959906.png)

![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2959910.png)

![Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2959912.png)